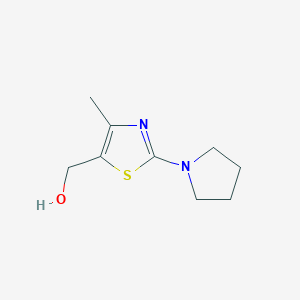

(4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

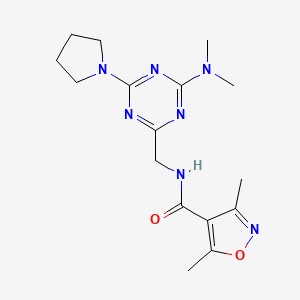

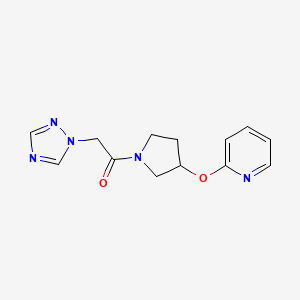

“(4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a thiazole ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación

Molecular Aggregation and Spectroscopy

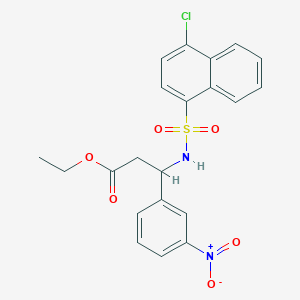

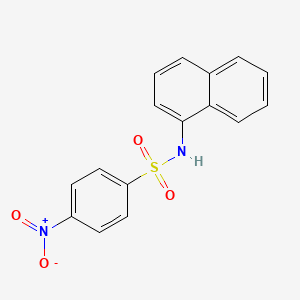

- Spectroscopic Properties and Molecular Aggregation : Research on similar compounds, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, has revealed insights into molecular aggregation processes. These studies, which focused on the spectroscopic properties of compounds in different solvents, found that molecular aggregation is significantly affected by the substituent group structure on the molecule (Matwijczuk et al., 2016).

Synthesis and Chemical Reactions

- Synthesis of Heterocyclic Compounds : A study detailed the synthesis of various heterocyclic compounds, including those with thiamidothiocarbamido groups. This research contributes to understanding the synthesis processes and chemical properties of similar complex molecules (Ande, 2012).

- Chemical Reactions and Ligand Formation : Investigations into the synthesis of compounds with similar structures, such as 4-methoxy-5-methyl-2-pyridine-2-yl-1,3-thiazole, have explored their potential as ligands in creating novel metal complexes (Menzel et al., 2010).

Catalytic and Antimicrobial Applications

- Antimicrobial Activity : Some derivatives, like methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate, have shown promising antibacterial activity. This suggests potential applications in developing antimicrobial agents (Nural et al., 2018).

- Catalysis in Chemical Synthesis : Research on nickel complexes with bidentate N,O-type ligands, which include compounds with pyrrolidinyl groups, demonstrates their use in catalytic processes like ethylene oligomerization (Kermagoret & Braunstein, 2008).

Material Science and Luminescence Studies

- Luminescent Properties in Material Science : Studies have been conducted on terpolymers containing ligands with structural similarities, analyzing their luminescent properties. Such research is crucial for the development of advanced materials with specific optical properties (Happ et al., 2011).

Direcciones Futuras

The future directions for the study and application of “(4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. This could lead to the development of new drugs and therapeutic agents .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been found to inhibit cox-2 .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other pyrrolidine derivatives, which have been shown to inhibit cox-2 .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, may activate or stop biochemical pathways and enzymes or stimulate or block receptors .

Result of Action

It’s plausible that it may lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Análisis Bioquímico

Biochemical Properties

Compounds containing pyrrolidine and thiazole rings have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, pyrrolidine derivatives have been found to inhibit COX-2, an enzyme involved in inflammation and pain . Thiazoles, on the other hand, have been found in many biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .

Cellular Effects

The cellular effects of (4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol are currently unknown due to the lack of specific studies on this compound. Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Based on the properties of its structural components, it can be hypothesized that it may exert its effects through interactions with various biomolecules. For example, pyrrolidine derivatives have been found to inhibit COX-2, suggesting that they may exert their effects through enzyme inhibition .

Propiedades

IUPAC Name |

(4-methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-7-8(6-12)13-9(10-7)11-4-2-3-5-11/h12H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIKFBOYLZLXCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCCC2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2469270.png)

![3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469273.png)

![N1-(sec-butyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2469277.png)

![2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2469283.png)

![Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate](/img/structure/B2469285.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2469289.png)